3-(3-Benzyloxyphenyl)-5-nitrobenzoic acid
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Overview
Description
3-(3-Benzyloxyphenyl)-5-nitrobenzoic acid is an organic compound that features a benzyloxy group attached to a phenyl ring, which is further substituted with a nitro group and a carboxylic acid group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-(3-Benzyloxyphenyl)-5-nitrobenzoic acid typically involves multiple steps, starting from commercially available precursors. One common method involves the nitration of 3-benzyloxybenzoic acid, followed by further functionalization to introduce the carboxylic acid group. The reaction conditions often require the use of strong acids, such as sulfuric acid, and controlled temperatures to ensure selective nitration.
Industrial Production Methods
Industrial production of this compound may involve optimized synthetic routes to maximize yield and purity. This could include the use of continuous flow reactors, advanced purification techniques, and stringent quality control measures to ensure consistency in large-scale production.
Chemical Reactions Analysis
Types of Reactions
3-(3-Benzyloxyphenyl)-5-nitrobenzoic acid can undergo various chemical reactions, including:
Oxidation: The benzyloxy group can be oxidized to form corresponding aldehydes or carboxylic acids.
Reduction: The nitro group can be reduced to an amino group using reducing agents like hydrogen gas in the presence of a catalyst.
Substitution: The aromatic ring can undergo electrophilic substitution reactions, such as halogenation or nitration.
Common Reagents and Conditions
Oxidation: Reagents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) are commonly used.
Reduction: Catalytic hydrogenation or metal hydrides like sodium borohydride (NaBH4) are typical reducing agents.
Substitution: Halogenation can be achieved using halogens (Cl2, Br2) in the presence of a Lewis acid catalyst.
Major Products
Oxidation: Benzyloxy group oxidation yields benzoic acid derivatives.
Reduction: Nitro group reduction results in the formation of aniline derivatives.
Substitution: Electrophilic substitution leads to various substituted aromatic compounds.
Scientific Research Applications
3-(3-Benzyloxyphenyl)-5-nitrobenzoic acid has diverse applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anti-inflammatory properties.
Medicine: Explored for its potential use in drug development, particularly in designing molecules with specific pharmacological activities.
Industry: Utilized in the production of specialty chemicals and materials with unique properties.
Mechanism of Action
The mechanism of action of 3-(3-Benzyloxyphenyl)-5-nitrobenzoic acid depends on its specific application. In biological systems, it may interact with molecular targets such as enzymes or receptors, modulating their activity. The nitro group can undergo bioreduction to form reactive intermediates that interact with cellular components, leading to various biological effects.
Comparison with Similar Compounds
Similar Compounds
3-Benzyloxyphenylacetic acid: Similar structure but with an acetic acid group instead of a benzoic acid group.
3-Benzyloxybenzoic acid: Lacks the nitro group, making it less reactive in certain chemical reactions.
3-Benzyloxyphenylboronic acid: Contains a boronic acid group, used in different types of chemical transformations.
Uniqueness
3-(3-Benzyloxyphenyl)-5-nitrobenzoic acid is unique due to the presence of both a benzyloxy group and a nitro group on the aromatic ring, which imparts distinct chemical reactivity and potential biological activity. This combination of functional groups makes it a versatile compound for various applications in research and industry.
Properties
IUPAC Name |
3-nitro-5-(3-phenylmethoxyphenyl)benzoic acid |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H15NO5/c22-20(23)17-9-16(10-18(11-17)21(24)25)15-7-4-8-19(12-15)26-13-14-5-2-1-3-6-14/h1-12H,13H2,(H,22,23) |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VBYSQNKCQOGZNO-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)COC2=CC=CC(=C2)C3=CC(=CC(=C3)[N+](=O)[O-])C(=O)O |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H15NO5 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80692240 |
Source
|
Record name | 3'-(Benzyloxy)-5-nitro[1,1'-biphenyl]-3-carboxylic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80692240 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
349.3 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
1261912-55-3 |
Source
|
Record name | 3'-(Benzyloxy)-5-nitro[1,1'-biphenyl]-3-carboxylic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80692240 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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